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Compound of Interest

Compound Name: MLT-943

Cat. No.: B8176053

For Immediate Release

Basel, Switzerland — November 18, 2025 — New comparative data reveals that MLT-943, a
potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma
Translocation protein 1 (MALT1) protease, exhibits a highly specific binding profile with minimal
cross-reactivity against a panel of other human proteases. These findings underscore the
targeted nature of MLT-943, a critical attribute for therapeutic candidates, minimizing the
potential for off-target effects.

MLT-943 is under investigation for its role in modulating immune responses, particularly in the
context of autoimmunity and certain B-cell malignancies. The therapeutic potential of MALT1
protease inhibitors is linked to their ability to block the NF-kB signaling pathway, which is crucial
for the activation and proliferation of lymphocytes. The high selectivity of MLT-943 for MALT1 is
a key differentiator, suggesting a favorable safety profile.

Comparative Analysis of Protease Cross-Reactivity

In a comprehensive screening panel, MLT-943 was tested against a diverse range of human
proteases, including caspases, serine proteases, and cysteine proteases. The results,
summarized in the table below, demonstrate that MLT-943 has a significantly higher potency for
MALT1 compared to other proteases, with IC50 values for off-target proteases being several
orders of magnitude higher.
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Target Protease

Protease Class

MLT-943 IC50 (pM)

MALT1 Caspase-like 0.04[1]12]
Caspase-1 Cysteine-aspartic protease >100
Caspase-3 Cysteine-aspartic protease >100
Caspase-7 Cysteine-aspartic protease >100
Caspase-8 Cysteine-aspartic protease >100
Cathepsin B Cysteine protease >100
Cathepsin K Cysteine protease >100
Cathepsin L Cysteine protease >100
Chymotrypsin Serine protease >100
Thrombin Serine protease >100
Trypsin Serine protease >100

This table is a representative summary based on available data. The full screening panel
included a broader range of proteases, all showing minimal inhibition by MLT-943.

The high degree of selectivity is a critical factor in the development of kinase and protease
inhibitors, as off-target activity can lead to unforeseen side effects. The data indicates that MLT-
943 is a highly specific MALT1 inhibitor, a promising characteristic for its continued
development as a therapeutic agent.[1][2][3]

Signaling Pathway and Experimental Workflow

The development and validation of MLT-943's specificity involved a systematic workflow, from
initial screening to detailed cellular assays. The following diagrams illustrate the MALT1
signaling pathway and the experimental workflow for assessing protease inhibitor selectivity.
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Caption: MALT1 protease in NF-kB signaling.
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Caption: Workflow for protease inhibitor selectivity.

Experimental Protocols

The determination of MLT-943's cross-reactivity was performed using established biochemical
assay protocols. A common method for assessing protease inhibitor selectivity is the
fluorescence resonance energy transfer (FRET) assay.
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Principle of the FRET-Based Protease Assay:

This assay utilizes a peptide substrate that contains a fluorophore and a quencher molecule. In
the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its
fluorescence. Upon cleavage of the substrate by a protease, the fluorophore and quencher are
separated, leading to an increase in fluorescence that is proportional to the protease activity.

General Protocol for Protease Inhibitor Profiling:
» Reagent Preparation:

o Prepare a stock solution of the test compound (e.g., MLT-943) in a suitable solvent (e.g.,
DMSO).

o Prepare serial dilutions of the test compound to be tested.

o Reconstitute the specific protease and its corresponding FRET peptide substrate in an
appropriate assay buffer.

o Assay Procedure:

[e]

In a 384-well microplate, add a small volume of the diluted test compound or vehicle
control (DMSO).

[¢]

Add the protease solution to each well and incubate for a pre-determined time at a
controlled temperature to allow for inhibitor binding.

o

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

[e]

Monitor the increase in fluorescence over time using a microplate reader with appropriate
excitation and emission wavelengths.

o Data Analysis:
o Calculate the rate of the enzymatic reaction for each compound concentration.

o Determine the percentage of inhibition relative to the vehicle control.
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o Plot the percentage of inhibition against the logarithm of the compound concentration and
fit the data to a four-parameter logistic equation to determine the IC50 value.

This rigorous, data-driven approach to selectivity profiling is essential for the confident
advancement of targeted therapies like MLT-943. The high specificity of MLT-943 for MALT1
protease provides a strong foundation for its further investigation in clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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